molecular formula C18H18FN3O B11567625 N-(2-fluorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

N-(2-fluorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B11567625
M. Wt: 311.4 g/mol
InChI Key: NKLUMAWVKVHSHE-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxyphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the imidazole derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions, using a methoxyphenyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Fluorobenzyl halides, methoxyphenyl halides, suitable catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

N-(2-fluorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorobenzyl)-2-[(1S,3S,4aS,9aR)-1-(hydroxymethyl)-6-{[(4-methoxyphenyl)carbamoyl]amino}-3,4,4a,9a-tetrahydro-1H-pyrano3,4-bbenzofuran-3-yl]acetamide
  • N-(2-fluorobenzyl)-N-(2-{[®-(4-methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)cyclopropanaminium

Uniqueness

N-(2-fluorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H18FN3O

Molecular Weight

311.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-5-(4-methoxyphenyl)-1-methylimidazol-2-amine

InChI

InChI=1S/C18H18FN3O/c1-22-17(13-7-9-15(23-2)10-8-13)12-21-18(22)20-11-14-5-3-4-6-16(14)19/h3-10,12H,11H2,1-2H3,(H,20,21)

InChI Key

NKLUMAWVKVHSHE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=CC=CC=C2F)C3=CC=C(C=C3)OC

Origin of Product

United States

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